2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE
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Overview
Description
2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is known for its aromaticity and is found in various biologically active compounds .
Preparation Methods
The synthesis of 2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE typically involves the reaction of 2-methyl-1,3-thiazole with cyclopropanamine under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2S/c1-4-9-3-7(10-4)5-2-6(5)8/h3,5-6H,2,8H2,1H3 |
InChI Key |
UYKHNXDFUYZUMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2CC2N |
Origin of Product |
United States |
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